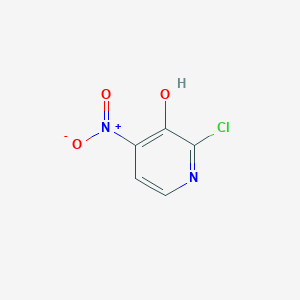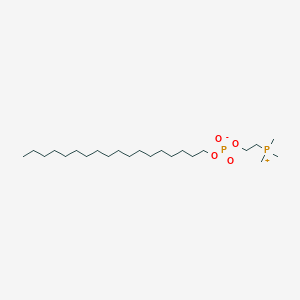
Octadecylphosphophosphoniumcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecylphosphophosphoniumcholine (OPPC) is a cationic lipid that has been extensively studied for its potential use in gene therapy and drug delivery. It is a synthetic lipid that is derived from phosphatidylcholine and has a long hydrophobic tail of 18 carbon atoms. OPPC has been shown to have high transfection efficiency and low toxicity, making it a promising candidate for use in various applications.
Wirkmechanismus
Octadecylphosphophosphoniumcholine works by forming lipoplexes with nucleic acids such as DNA and RNA. The positively charged head of Octadecylphosphophosphoniumcholine interacts with the negatively charged phosphate groups of the nucleic acids, leading to the formation of stable complexes. These complexes can then be taken up by cells through various mechanisms such as endocytosis, leading to the delivery of the nucleic acids into the cells.
Biochemical and Physiological Effects:
Octadecylphosphophosphoniumcholine has been shown to have low toxicity and minimal immune response in various cell types. It has also been shown to have a high degree of stability in biological fluids, making it a promising candidate for use in vivo. Octadecylphosphophosphoniumcholine has been shown to induce a transient increase in intracellular calcium levels, which may be involved in its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
Octadecylphosphophosphoniumcholine has several advantages over other lipid-based transfection reagents. It has been shown to have high transfection efficiency and low toxicity in a wide range of cell types. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, Octadecylphosphophosphoniumcholine has some limitations as well. It has been shown to be less effective in certain cell types, and its transfection efficiency can be affected by various factors such as the concentration of the lipid and the ratio of lipid to nucleic acid.
Zukünftige Richtungen
There are several future directions for the use of Octadecylphosphophosphoniumcholine in gene therapy and drug delivery. One potential application is the use of Octadecylphosphophosphoniumcholine in the delivery of CRISPR/Cas9 gene editing tools. Octadecylphosphophosphoniumcholine has also been studied for the delivery of various small molecules such as anticancer drugs and imaging agents. Further research is needed to optimize the use of Octadecylphosphophosphoniumcholine in these applications and to explore its potential use in other areas of biomedical research.
Conclusion:
In conclusion, Octadecylphosphophosphoniumcholine is a promising candidate for use in gene therapy and drug delivery. Its high transfection efficiency and low toxicity make it an attractive option for various applications. Further research is needed to optimize its use and explore its potential in other areas of biomedical research.
Synthesemethoden
Octadecylphosphophosphoniumcholine can be synthesized through a multistep process that involves the reaction of phosphatidylcholine with various reagents. The most commonly used method involves the reaction of phosphatidylcholine with octadecylphosphonic acid, followed by the addition of choline chloride. The resulting product is then purified through various techniques such as column chromatography and thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
Octadecylphosphophosphoniumcholine has been extensively studied for its potential use in gene therapy and drug delivery. It has been shown to have high transfection efficiency in a wide range of cell types, making it a promising candidate for the delivery of therapeutic genes. Octadecylphosphophosphoniumcholine has also been used in the delivery of small interfering RNA (siRNA) for the treatment of various diseases such as cancer and viral infections.
Eigenschaften
IUPAC Name |
octadecyl 2-trimethylphosphaniumylethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50O4P2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29(24,25)27-22-23-28(2,3)4/h5-23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUUBNORFYVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[P+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50O4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439846 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylphosphophosphoniumcholine | |
CAS RN |
156825-89-7 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

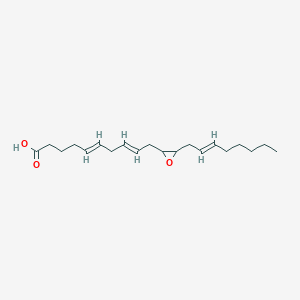


![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)

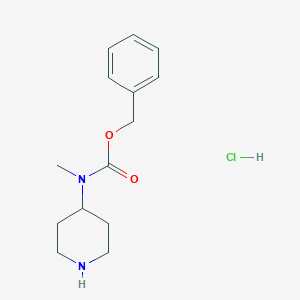
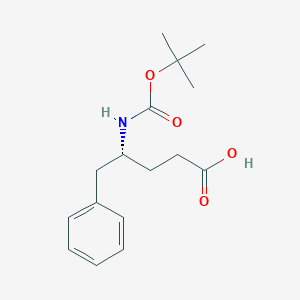
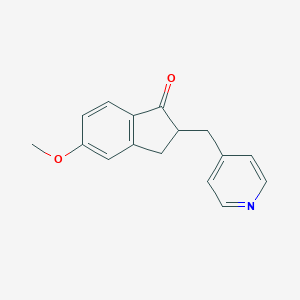

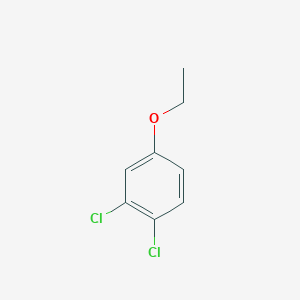
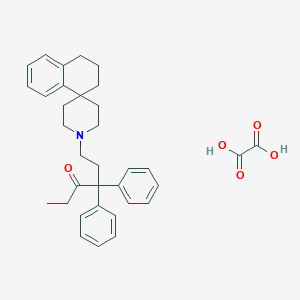
![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)
